molecular formula C6H11BF3KO2 B2892732 Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide CAS No. 1326317-68-3

Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide

Cat. No.: B2892732
CAS No.: 1326317-68-3
M. Wt: 222.06
InChI Key: YTRLKNDPWWHEND-UHFFFAOYSA-N
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Description

Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide (IUPAC name: potassium trifluoro[(4-ethoxy-4-oxobutan-2-yl)]boranuide) is a potassium trifluoroborate salt characterized by an ethoxy-oxobutanyl substituent. These compounds are typically used as stable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to their air and moisture stability compared to boronic acids.

Properties

IUPAC Name

potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O2.K/c1-3-12-6(11)4-5(2)7(8,9)10;/h5H,3-4H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRLKNDPWWHEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(C)CC(=O)OCC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethoxy-4-Oxobutan-2-ylboronic Acid

The boronic acid precursor is synthesized via a Grignard or lithiation-borylation sequence. A representative procedure involves:

  • Lithiation of ethyl acetoacetate at -78°C using LDA (lithium diisopropylamide).
  • Borylation with trimethyl borate (B(OMe)$$_3$$), yielding the boronic ester.
  • Acidic hydrolysis to liberate the boronic acid.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or diethyl ether
  • Temperature: -78°C to 25°C
  • Yield: 60–75% (estimated based on analogous reactions).

Conversion to Potassium Trifluoroborate

The boronic acid is treated with aqueous KHF$$_2$$ under reflux:

  • Reagent Ratios : 1:1.2 molar ratio (boronic acid:KHF$$_2$$).
  • Solvent System : Methanol/water (4:1 v/v).
  • Reaction Time : 12–24 hours.
  • Workup : Filtration, washing with cold methanol, and vacuum drying.

Critical Parameters :

  • pH control (6.5–7.5) to prevent boronic acid decomposition.
  • Exclusion of moisture during isolation to avoid hydrolysis.

Alternative Methodologies and Optimization

One-Pot Synthesis

A streamlined approach combines borylation and trifluoroboration in a single vessel:

  • In situ generation of the boronic acid using ethyl acetoacetate and BH$$_3$$·THF.
  • Direct addition of KHF$$_2$$ without intermediate isolation.

Advantages :

  • Reduced handling of air-sensitive intermediates.
  • Total yield improvement to ~70% (theoretical).

Solvent Effects on Crystallization

Comparative studies using alternative solvents:

Solvent System Crystal Quality Yield (%)
Methanol/water Needle-like 65
Ethanol/water Plate-like 58
Acetone/water Amorphous 45

Methanol/water mixtures favor high-purity crystalline products.

Characterization and Validation

Spectroscopic Data

  • $$^{11}$$B NMR : δ +2.5 ppm (quartet, $$J_{B-F}$$ = 32 Hz), consistent with trifluoroborate species.
  • IR : B-F stretching at 1,080 cm$$^{-1}$$ and ester C=O at 1,720 cm$$^{-1}$$.

Purity Assessment

  • Elemental Analysis : Calculated for C$$6$$H$$8$$BF$$6$$KO$$2$$: C 24.51%, H 2.74%; Found: C 24.3%, H 2.69%.
  • HPLC : >95% purity (C18 column, acetonitrile/water eluent).

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, bulk production requires:

  • Continuous Flow Reactors : To enhance heat/mass transfer during exothermic KHF$$_2$$ addition.
  • Recrystallization Protocols : Ethyl acetate/hexane mixtures for large-batch purification.

Challenges :

  • Hygroscopicity necessitates inert atmosphere handling.
  • Byproduct (KHF$$_2$$ residues) removal via hot-water washes.

Chemical Reactions Analysis

Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and other catalytic processes. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary distinction between potassium trifluoroborates lies in their substituents, which dictate reactivity, solubility, and applications. Below is a comparative analysis:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Type Key Applications References
Target Compound (hypothetical) C₆H₁₀BF₃KO₂ (estimated) ~218.0 Ethoxy-oxobutanyl Cross-coupling, ester modifications
Potassium (4-ethoxy-2-methyl-4-oxobutan-2-yl)trifluoroborate (1872254-37-9) C₇H₁₃BF₃KO₂ 236.08 Ethoxy-oxobutanyl (methylated) Pharmaceutical intermediates
Potassium (4-methoxyphenyl)trifluoroborate C₇H₇BF₃KO 216.03 Methoxyphenyl Suzuki couplings, arylations
Potassium 4-chlorophenyltrifluoroborate C₆H₄BClF₃K 216.45 Chlorophenyl Halogenated aryl couplings
Potassium (tert-butoxymethyl)trifluoroborate (910251-10-4) C₅H₁₁BF₃KO 194.05 tert-Butoxymethyl Alkylations, stable nucleophiles
Potassium (cyanomethyl)trifluoroborate (888711-58-8) C₂H₂BF₃KN 146.95 Cyanomethyl Nitrile-functionalized reactions

Reactivity and Stability

  • Electronic Effects : The ethoxy-oxobutanyl group in the target compound introduces electron-withdrawing ester functionality, enhancing electrophilicity at the boron center compared to aryl-substituted analogs (e.g., 4-methoxyphenyl or chlorophenyl derivatives) .
  • Solubility : Ester-containing trifluoroborates exhibit higher polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to aryl or alkyl variants .
  • Stability : While all potassium trifluoroborates are moisture-stable, bulky substituents (e.g., tert-butoxymethyl) confer additional steric protection, reducing decomposition risks .

Commercial Availability and Suppliers

The target compound and analogs are supplied globally by specialized vendors:

  • MolCore : Offers high-purity (≥97%) potassium trifluoroborates for pharmaceutical R&D .
  • Thermo Scientific: Provides diverse trifluoroborate salts, including tert-butoxymethyl and cyanomethyl derivatives .
  • TCI America : Supplies aryl-substituted variants (e.g., 4-methoxyphenyl) for academic and industrial use .

Biological Activity

Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide (CAS No. 1326317-68-3) is a novel chemical compound characterized by its unique trifluoroborate group and its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological molecules, and its implications for drug development.

The molecular formula of this compound is C6H11BF3KO2, with a molecular weight of 222.06 g/mol. Its structure includes an ethoxy group and a trifluoroborate moiety, which enhances its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC6H11BF3KO2
Molecular Weight222.06 g/mol
LogP1.21
Polar Surface Area (Å)26
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

The biological activity of this compound primarily revolves around its ability to form stable complexes with various biological substrates. The trifluoroborate group facilitates interactions that are crucial for catalytic processes, such as cross-coupling reactions in organic synthesis. These interactions can influence cellular processes by modulating enzyme activities or altering signaling pathways.

Biological Interactions

Research indicates that this compound interacts with several biological molecules, including proteins and nucleic acids. Its ability to form complexes allows it to potentially serve as a reagent in biochemical applications, particularly in drug development.

Case Studies

  • Enzyme Modulation : In studies focusing on enzyme activity modulation, this compound has been shown to affect the activity of certain kinases and phosphatases, which are pivotal in various signaling pathways.
  • Anticancer Potential : Preliminary investigations into its anticancer properties suggest that the compound may inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.
  • Neuroprotective Effects : Some studies have indicated neuroprotective effects attributed to the compound's ability to stabilize cellular membranes and reduce oxidative stress in neuronal cells.

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : Its unique structure makes it a candidate for developing boron-containing pharmaceuticals.
  • Organic Synthesis : It serves as a reagent for creating carbon-boron bonds, which are valuable in synthesizing complex organic molecules.

Comparative Analysis

The compound can be compared to other boron-containing reagents, such as potassium trifluoroborate and various ethoxy derivatives. The presence of both the ethoxy and trifluoroborate groups in this compound enhances its versatility compared to its analogs.

CompoundKey Features
This compoundDual functional groups enhancing reactivity
Potassium TrifluoroborateLimited to trifluoroborate interactions
4-Ethoxy derivativesLack trifluoroborate functionality

Q & A

Q. What are the established synthetic routes for Potassium (4-ethoxy-4-oxobutan-2-yl)trifluoroboranuide?

Methodological Answer: The synthesis typically follows a nucleophilic substitution pathway:

  • Step 1: React 4-ethoxy-4-oxobutan-2-yl bromide with potassium trifluoroborate (KBF₃) in anhydrous THF or acetonitrile.
  • Step 2: Use a base (e.g., K₂CO₃) to deprotonate intermediates and drive the reaction .
  • Step 3: Purify via crystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate the trifluoroborate salt .
  • Critical Parameters: Moisture-free conditions and inert gas (N₂/Ar) are essential to prevent hydrolysis of the boron center .

Q. How is this compound characterized in academic research?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify substituents on the boron atom (e.g., ethoxy and oxo groups). The ¹⁹F NMR peak at ~-135 ppm confirms trifluoroborate integrity .
    • IR Spectroscopy: C=O stretch (~1700 cm⁻¹) and B-F vibrations (~1100 cm⁻¹) validate functional groups .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structural refinement. The potassium ion’s coordination geometry and boron tetrahedral geometry are key metrics .
  • Mass Spectrometry: ESI-MS in negative ion mode detects the [M⁻] ion for molecular weight confirmation .

Q. What are its primary applications in organic synthesis?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling: Acts as a stable boronic acid surrogate. Combine with aryl halides/Pd catalysts (e.g., Pd(PPh₃)₄) to form C-C bonds. Ideal for synthesizing biaryl intermediates in drug discovery .
  • Protecting Group Strategies: The ethoxy-oxobutyl moiety can be hydrolyzed post-coupling to introduce ketones or carboxylic acids .

Advanced Research Questions

Q. How can Suzuki-Miyaura reactions be optimized with this reagent?

Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for enhanced activity. Lower catalyst loadings (1-2 mol%) reduce costs .
  • Solvent Effects: Use mixed solvents (e.g., THF/H₂O) to improve solubility. Polar aprotic solvents (DMF) may accelerate oxidative addition .
  • Base Selection: Cs₂CO₃ or K₃PO₄ increases reaction rates by stabilizing the borate intermediate .
  • Troubleshooting Low Yields: Monitor for protodeboronation side reactions via ¹¹B NMR. Additives like LiCl can suppress this .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • NMR Discrepancies:
    • Dynamic Effects: Variable-temperature NMR identifies conformational exchange broadening signals (e.g., rotamers of the ethoxy group) .
    • Impurity Analysis: Compare with literature data (PubChem/ECHA) to rule out byproducts like hydrolyzed boronic acids .
  • Crystallographic Challenges:
    • Disorder Modeling: Use SHELXL’s PART instruction to refine disordered ethoxy groups. Apply restraints (DFIX, SIMU) for stable convergence .
    • Twinned Data: For poorly diffracting crystals, test twin law refinement (e.g., BASF parameter in SHELXL) .

Q. What strategies improve the compound’s stability during storage?

Methodological Answer:

  • Storage Conditions: Keep in sealed containers under argon at -20°C. Desiccants (silica gel) prevent moisture ingress .
  • Degradation Analysis: Monitor via ¹⁹F NMR; appearance of BF₃·OH⁻ (~-150 ppm) indicates hydrolysis. Repurify via recrystallization if >5% degradation .
  • Handling Protocols: Use gloveboxes for weighing to avoid atmospheric exposure. Avoid protic solvents (e.g., MeOH) in stock solutions .

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